3-phenyl-3-piperidinocyclohexanol (TMS)
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Overview
Description
3-phenyl-3-piperidinocyclohexanol is a chemical compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.3865 It is an organic compound that features a phenyl group, a piperidine ring, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-3-piperidinocyclohexanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of aryl halides carrying activating groups . This process typically involves the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 3-phenyl-3-piperidinocyclohexanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic aromatic substitution process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3-piperidinocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form quinones using oxidizing agents such as sodium dichromate, chromium trioxide, or potassium nitrosodisulfonate .
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Strong bases like sodium hydride or sodium amide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 3-phenyl-3-piperidinocyclohexanol can yield quinones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-phenyl-3-piperidinocyclohexanol has several scientific research applications across different fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-phenyl-3-piperidinocyclohexanol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Comparison with Similar Compounds
3-phenyl-3-piperidinocyclohexanol can be compared with other similar compounds, such as:
Phenylcyclohexanol: Lacks the piperidine ring, making it less complex in structure.
Piperidinocyclohexanol: Does not have the phenyl group, which may affect its chemical properties and applications.
Phenylpiperidine: Missing the cyclohexanol moiety, which could influence its reactivity and biological activity
These comparisons highlight the uniqueness of 3-phenyl-3-piperidinocyclohexanol, particularly its combination of a phenyl group, piperidine ring, and cyclohexanol moiety, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
60756-95-8 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-phenyl-3-piperidin-1-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-16-10-7-11-17(14-16,15-8-3-1-4-9-15)18-12-5-2-6-13-18/h1,3-4,8-9,16,19H,2,5-7,10-14H2 |
InChI Key |
NHEKQIGDKRYTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCCC(C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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